molecular formula C17H16ClN5O2 B2579717 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879432-53-8

6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2579717
CAS No.: 879432-53-8
M. Wt: 357.8
InChI Key: LWXKIYFYYXEBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized via the condensation of formamide derivatives with amines under acidic conditions.

    Imidazole Ring Formation: The imidazole ring is introduced through cyclization reactions involving diamines and carbonyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. The purine core is a common motif in many biologically active molecules, including antiviral and anticancer agents.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The purine and imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurine: Lacks the imidazole ring, which may affect its binding properties and biological activity.

    4,7,8-Trimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the chloro and methyl substituents on the phenyl ring, potentially altering its reactivity and applications.

Uniqueness

6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

6-(5-chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-8-5-6-11(18)7-12(8)22-9(2)10(3)23-13-14(19-16(22)23)21(4)17(25)20-15(13)24/h5-7H,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXKIYFYYXEBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.